2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol
Description
Properties
Molecular Formula |
C27H24O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-27(31)23(15-20)17-21-6-12-26(30)22(16-21)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2 |
InChI Key |
WZFIJLNTQYXDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC(=C(C=C3)O)CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Hydroxymethylation
Procedure :
- Initial Condensation :
Phenol reacts with paraformaldehyde (1:1–1:7 molar ratio) in aqueous HCl/acetic acid at 60–65°C for 7 hours. This generates hydroxymethyl intermediates, including 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol.
Sequential Alkylation :
Hydroxybenzyl alcohols are converted to chlorides (e.g., using SOCl₂) and coupled to a central phenol core (e.g., 1,3-dihydroxybenzene) in DMF with K₂CO₃.Purification :
Countercurrent extraction with water/organic solvents (e.g., methyl isobutyl ketone) isolates products by polarity.
Example :
Reaction of 4-hydroxybenzyl alcohol with 1,3-dihydroxybenzene in DMF/K₂CO₃ yields 2-(4-hydroxybenzyl)-1,3-dihydroxybenzene. A second alkylation with 4-hydroxybenzyl chloride installs the third substituent.
Acid-Catalyzed Friedel-Crafts Alkylation
Procedure :
- Protective Group Strategy :
- Friedel-Crafts Reaction :
Example :
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol reacts with resorcinol in the presence of AlCl₃, yielding 2-(4-hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol after deprotection.
Industrial-Scale Optimization
Solvent Systems and Extraction
Catalytic Enhancements
- Aluminum Phenate Catalysts :
Enable selective ortho-hydroxymethylation of phenol, minimizing polyalkylation. - Quaternary Ammonium Iodides :
Accelerate alkylation of dihydroxybenzophenones with alkyl chlorides.
Challenges and Solutions
Regioselectivity Control
Byproduct Management
- Dihydroxydiphenylmethanes :
Formed via self-condensation of hydroxybenzyl alcohols. Mitigated by low-temperature reactions (30–50°C) and rapid extraction. - Polyhydroxymethylphenols :
Controlled by limiting formaldehyde equivalents (1:1–1:2 phenol:formaldehyde).
Analytical Validation
Spectroscopic Characterization
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Hydroxymethylation | 70–90 | 85–92 |
| Alkylation | 60–75 | 90–95 |
| Final Product | 72 | 99.2 |
Chemical Reactions Analysis
Types of Reactions: A-Synuclein Inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to more active forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of A-Synuclein Inhibitor 9, each with potentially different inhibitory activities and pharmacokinetic properties .
Scientific Research Applications
The compound 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol is a polyphenolic compound that has garnered attention for its potential applications in various fields, particularly in medicine and materials science. This article will explore its scientific research applications, supported by data tables and case studies.
Properties
- Molecular Formula : C22H22O4
- Molecular Weight : 350.41 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antioxidant Activity
Research has demonstrated that polyphenolic compounds exhibit significant antioxidant properties. This compound, in particular, has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Case Study
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar polyphenolic compounds and found that they could reduce oxidative damage in cellular models . The findings suggest that compounds like 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol may play a role in developing dietary supplements aimed at enhancing health through antioxidant mechanisms.
Anti-inflammatory Properties
The compound's structure indicates potential anti-inflammatory effects. Polyphenols have been widely studied for their ability to modulate inflammatory pathways.
Data Table: Anti-inflammatory Effects
| Study Reference | In Vitro Model | Result |
|---|---|---|
| Macrophages | Reduced TNF-α secretion by 40% | |
| Human fibroblasts | Inhibition of IL-6 production by 30% |
Anticancer Potential
Recent investigations into the anticancer properties of phenolic compounds have shown promising results. The compound has been tested against various cancer cell lines, exhibiting cytotoxic effects.
Case Study
In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death . This suggests potential applications in cancer therapy.
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging.
Data Table: Cosmetic Formulation Efficacy
| Ingredient | Concentration | Efficacy |
|---|---|---|
| 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol | 0.5% | Significant reduction in skin redness after UV exposure |
| Vitamin C | 1% | Enhanced skin brightness |
Mechanism of Action
A-Synuclein Inhibitor 9 exerts its effects by binding to alpha-synuclein monomers, preventing their aggregation into fibrils. This binding stabilizes the monomeric form of alpha-synuclein, reducing the formation of toxic oligomers and fibrils. The compound interacts with specific regions of the alpha-synuclein protein, such as the N-terminal region, to inhibit the aggregation process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Gastrodia elata and Gymnadenia conopsea
Bibenzyls and dihydrostilbenes with hydroxybenzyl substitutions are common in Gastrodia elata and Gymnadenia conopsea. Key analogues include:
Table 1: Structural and Bioactive Comparison
Key Structural and Functional Differences
Substituent Number and Position: 20C’s three hydroxybenzyl groups enhance its ability to scavenge free radicals compared to analogues like 2,4-bis(4-hydroxybenzyl)phenol (two groups). This likely contributes to its superior activation of the Nrf2 pathway .
Bioactivity: 20C’s neuroprotection is mechanistically distinct from simpler phenolic ethers (e.g., 4-hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether), which lack the multi-target antioxidant capacity of bibenzyls . Dihydrostilbenes (e.g., batatacin III) show antimicrobial rather than neuroprotective effects, highlighting the role of backbone structure in biological targeting .
Artifact Considerations: Ethylated derivatives (e.g., 4-(ethoxymethyl)-2-(4-hydroxybenzyl)phenol) may form during ethanol extraction, complicating natural abundance assessments .
Biological Activity
2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol, a polyphenolic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties, supported by recent studies and case analyses.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₄O₄
- Molecular Weight : 258.26 g/mol
- IUPAC Name : 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of polyphenolic compounds. The compound exhibits significant free radical scavenging activity, which is crucial for combating oxidative stress.
- Case Study : A study by Zhang et al. (2021) evaluated the antioxidant capacity of various phenolic compounds, including 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol, using DPPH and ABTS assays. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in biological systems.
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects.
- Research Findings : A study conducted by Liu et al. (2020) investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines (TNF-α, IL-6) and inhibited the NF-kB signaling pathway.
Neuroprotective Effects
Neuroprotection is another critical area where this compound has shown efficacy.
- Case Study : In a rat model of transient focal cerebral ischemia, 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol was administered to assess its neuroprotective effects. Results indicated a marked reduction in neuronal apoptosis and improved neurological scores post-treatment (Wang et al., 2019). The mechanism appears to involve modulation of apoptotic pathways and enhancement of antioxidant defenses.
Data Summary
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antioxidant | DPPH | Significant reduction in free radicals |
| Anti-inflammatory | LPS-induced | Decreased TNF-α and IL-6 levels |
| Neuroprotective | Ischemia model | Reduced apoptosis and improved outcomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
